3-(2-Fluoro-phenyl)-4,5-dihydro-isoxazole-5-carboxylic acid

Synthetic Intermediate Building Block Data Gap

Researchers requiring reliable fluorinated building blocks often face batch inconsistencies that derail SAR studies. This compound resolves that with consistent ≥95% purity and a unique ortho-fluorine that modulates acidity, conformation, and C=N reactivity for robust amide coupling. • Key intermediate for antiproliferative isoxazole-carboxamide libraries targeting Hep3B, HepG2, HeLa, MCF-7. • Direct precursor for CNS pharmacophores and agrochemical candidate screening. • Supplied from dedicated R&D stock with full quality documentation, ensuring reproducible downstream results.

Molecular Formula C10H8FNO3
Molecular Weight 209.17 g/mol
CAS No. 842973-70-0
Cat. No. B1297211
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Fluoro-phenyl)-4,5-dihydro-isoxazole-5-carboxylic acid
CAS842973-70-0
Molecular FormulaC10H8FNO3
Molecular Weight209.17 g/mol
Structural Identifiers
SMILESC1C(ON=C1C2=CC=CC=C2F)C(=O)O
InChIInChI=1S/C10H8FNO3/c11-7-4-2-1-3-6(7)8-5-9(10(13)14)15-12-8/h1-4,9H,5H2,(H,13,14)
InChIKeyDAYPQGQLFQVFPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Fluoro-phenyl)-4,5-dihydro-isoxazole-5-carboxylic acid: Chemical Identity & Research Intermediary Profile


3-(2-Fluoro-phenyl)-4,5-dihydro-isoxazole-5-carboxylic acid (CAS 842973-70-0) is a synthetic heterocyclic building block featuring a 4,5-dihydroisoxazole core with a 2-fluorophenyl substituent at the 3-position and a carboxylic acid group at the 5-position. It is listed in authoritative databases as a research chemical [1] and is supplied by reputable vendors with a certified purity of ≥95% . It serves primarily as a synthetic intermediate for the preparation of more complex isoxazole-containing molecules in medicinal chemistry and agrochemical research programs.

3-(2-Fluoro-phenyl)-4,5-dihydro-isoxazole-5-carboxylic acid: Substitution Challenges


The 4,5-dihydroisoxazole-5-carboxylic acid scaffold can bear diverse aryl substituents; however, the specific ortho-fluorophenyl group in this compound introduces unique electronic and steric properties distinct from unsubstituted, para-fluoro, or chloro analogs. The ortho-fluorine strongly influences the acidity of the adjacent carboxylic acid, the conformational preference of the dihydroisoxazole ring, and the reactivity of the C=N bond during subsequent coupling or cyclization reactions [1]. These structural nuances make direct substitution with a different 3-aryl analog unreliable without re-optimization of downstream synthetic protocols. No head-to-head biological or performance data were identified in the public domain for this compound [2].

3-(2-Fluoro-phenyl)-4,5-dihydro-isoxazole-5-carboxylic acid: Quantitative Differentiation Evidence


Data Scarcity: No Comparator Biological or Physicochemical Data

A systematic search of PubChem, ChEMBL, BindingDB, Espacenet, and PubMed found no quantitative biological activity data (IC50, EC50, Ki, etc.) for 3-(2-Fluoro-phenyl)-4,5-dihydro-isoxazole-5-carboxylic acid. No patent or journal article reporting head-to-head comparison with any structural analog was identified [1]. The compound's computed physicochemical properties (MW 209.17, XLogP3 1.5, TPSA 58.9 Ų, HBD 1, HBA 5) are available from PubChem [2], but no experimental comparison with, for example, 3-phenyl-4,5-dihydroisoxazole-5-carboxylic acid or 3-(4-fluorophenyl)-4,5-dihydroisoxazole-5-carboxylic acid was found.

Synthetic Intermediate Building Block Data Gap

3-(2-Fluoro-phenyl)-4,5-dihydro-isoxazole-5-carboxylic acid: Application Scenarios


Intermediate for Fluorophenyl-Isoxazole-Carboxamide Libraries

The carboxylic acid function allows straightforward amide coupling to generate diverse carboxamide derivatives, a strategy employed in the synthesis of antiproliferative fluorophenyl-isoxazole-carboxamides evaluated against Hep3B, HepG2, HeLa, and MCF-7 cancer cell lines. The parent acid serves as the key intermediate for such libraries [1].

SAR Scaffold for CNS & Anti-Infective Programs

The dihydroisoxazole ring is a bioisostere of carboxylic acids and esters, and the ortho-fluorophenyl group is a privileged fragment in CNS drug discovery. This building block can be used to probe the effect of ortho-fluorine substitution on target engagement in enzyme inhibition or receptor binding assays when coupled to appropriate pharmacophores .

Agrochemical Isoxazoline Synthesis: Starting Material & Standard

4,5-Dihydroisoxazole-5-carboxylic acids are precursors to isoxazoline herbicides and insecticides. The 2-fluorophenyl variant may be utilized as a starting material for candidate screening in crop protection R&D, where fluorination often improves metabolic stability and potency .

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